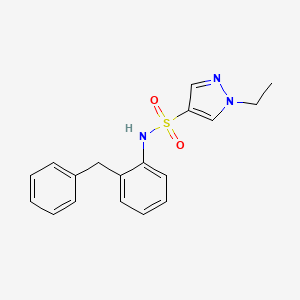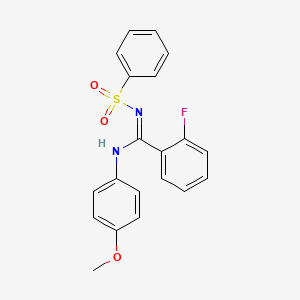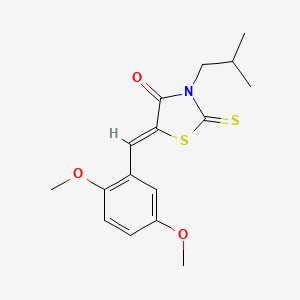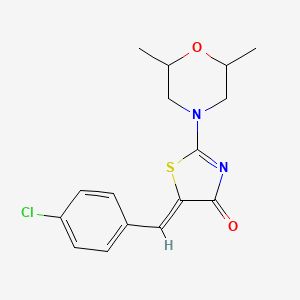![molecular formula C13H16N2O3S B5307318 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5307318.png)
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESI belongs to the class of sulfonyl imidazole compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to improve insulin sensitivity in diabetic mice by increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.
Advantages and Limitations for Lab Experiments
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole has several advantages for lab experiments, including its high purity and yield, making it a viable compound for scientific research. Additionally, this compound has been shown to exhibit various therapeutic properties, making it a promising compound for drug development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole. One potential direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential use as an anti-cancer and anti-diabetic agent. Furthermore, studies are needed to investigate the potential toxicity and pharmacokinetics of this compound to determine its suitability for drug development.
Synthesis Methods
The synthesis of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxy-3-ethylphenol with chlorosulfonic acid, which results in the formation of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]chloride. This intermediate is then reacted with imidazole in the presence of a base, such as triethylamine, to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable compound for scientific research.
Scientific Research Applications
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole has been shown to exhibit various therapeutic properties, making it a promising compound for scientific research. This compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-diabetic agent, as it has been shown to improve insulin sensitivity in diabetic mice.
properties
IUPAC Name |
1-(4-ethoxy-3-ethylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-11-9-12(5-6-13(11)18-4-2)19(16,17)15-8-7-14-10-15/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOJVQWHLVEGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)


![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5307312.png)
![N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![1-[(2-methyl-1H-imidazol-1-yl)acetyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5307333.png)
![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)
